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molecular formula C11H10N2O4 B8723128 5,6-Di-(methoxycarbonyl)-benzimidazole CAS No. 167993-17-1

5,6-Di-(methoxycarbonyl)-benzimidazole

Cat. No. B8723128
M. Wt: 234.21 g/mol
InChI Key: QKGGTLNGFDMXLY-UHFFFAOYSA-N
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Patent
US06498165B1

Procedure details

To a solution of 200 mg of 5,6-benzimidazoledicarboxylic acid dissolved in 2.0 mL of MeOH and 2.0 mL of diethyll ether was added 4 mL of trimethylsilyldiazomethane [2.0 M in hexanes]. The resulting solution was stirred for 1 hour before dilution with 20 mL of H2O and extraction with 2×10 mL of EtOAc. the organic phases were dried over MgSO4 and concentrated under reduced pressure. Column chromatography (SiO2, 5% MeOH in CH2Cl2) yielded 210 mg of the title compound as a yellow oil. Mass Spectrum (ESI) 231 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=C(C(O)=O)[C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1.C[CH2:17][O:18][CH2:19][CH3:20].C[Si](C=[N+]=[N-])(C)C.[OH2:28].[CH3:29]O>CCOC(C)=O>[CH3:17][O:18][C:19]([C:20]1[C:8]([C:10]([O:12][CH3:29])=[O:11])=[CH:9][C:4]2[N:3]=[CH:2][NH:1][C:5]=2[CH:6]=1)=[O:28]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1=CNC2=C1C=C(C(=C2)C(=O)O)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
4 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CN2)C=C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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